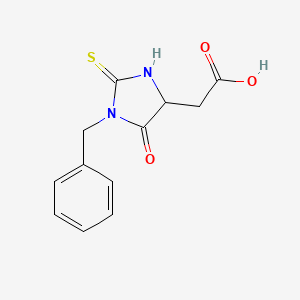
2-(4-Bromophenoxy)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromophenoxy)propanamide is a chemical compound that belongs to the group of carboxamides. It has a molecular formula of C9H10BrNO2 and a molecular weight of 244.09 .
Synthesis Analysis
The synthesis of compounds similar to 2-(4-Bromophenoxy)propanamide has been reported in the literature. For instance, the compound N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide was synthesized in good yield and characterized by different spectroscopic techniques (1H, 13CNMR, and LC-MS). The structure was confirmed by X-ray diffraction (XRD) studies .Molecular Structure Analysis
The molecular structure of 2-(4-Bromophenoxy)propanamide consists of a propanamide backbone with a bromophenoxy substituent at the 2-position . The compound has a molecular weight of 244.09 .Aplicaciones Científicas De Investigación
Environmental Presence and Toxicology
2,4,6-Tribromophenol, a compound related to 2-(4-Bromophenoxy)propanamide, is extensively produced as a brominated phenol. It plays a crucial role as an intermediate in the synthesis of brominated flame retardants and acts as a degradation product of these substances. It's also utilized as a pesticide and naturally produced by some aquatic organisms. Found ubiquitously in the environment, including aquatic matrices, house dust, and foodstuff, its presence is significant due to the potential exposure routes for humans. Despite its widespread occurrence, there's limited knowledge about its toxicokinetics and toxicodynamics, necessitating further research in these areas, especially considering the emergence of new flame retardants that can degrade into 2,4,6-tribromophenol (Koch & Sures, 2018).
Novel Brominated Flame Retardants
The prevalence of novel brominated flame retardants (NBFRs), including those related to 2-(4-Bromophenoxy)propanamide, has been escalating in indoor air, dust, consumer goods, and food. The increasing application of NBFRs calls for comprehensive research on their occurrence, environmental fate, and toxicity. Studies highlight that 28 out of 63 NBFRs lack substantial research and monitoring, indicating a pressing need for optimized analytical methods and further exploration of their effects in indoor environments, emission sources, and potential leaching. Substances like 2-ethylhexyl 2,3,4,5-tetrabromobenzoate (EH-TBB), bis(2-ethylhexyl)tetrabromophthalate (BEH-TEBP), and decabromodiphenyl ethane (DBDPE) are often found in high concentrations and warrant concern due to their potential risks (Zuiderveen, Slootweg, & de Boer, 2020).
Adsorption and Environmental Impact
The adsorption of phenoxy herbicides, including those structurally related to 2-(4-Bromophenoxy)propanamide, to soil, organic matter, and minerals has been a subject of extensive study. The sorption behavior of these compounds, like 2,4-dichlorophenoxyacetic acid (2,4-D) and other related substances, can be understood based on soil parameters such as pH, organic carbon content, and extractable aluminum and iron. Understanding the sorption mechanisms is crucial for assessing the environmental impact and management of these herbicides (Werner, Garratt, & Pigott, 2012).
Propiedades
IUPAC Name |
2-(4-bromophenoxy)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-6(9(11)12)13-8-4-2-7(10)3-5-8/h2-6H,1H3,(H2,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBEDJWZQBGSKBM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)OC1=CC=C(C=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00387969 |
Source


|
| Record name | 2-(4-bromophenoxy)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00387969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenoxy)propanamide | |
CAS RN |
360791-98-6 |
Source


|
| Record name | 2-(4-bromophenoxy)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00387969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

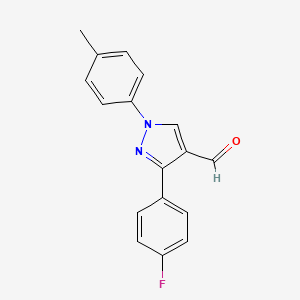
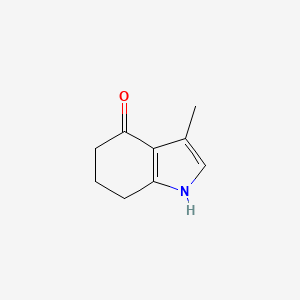

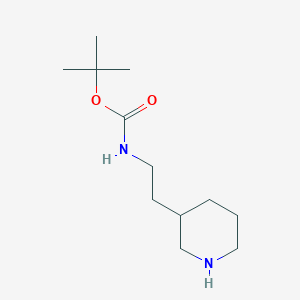
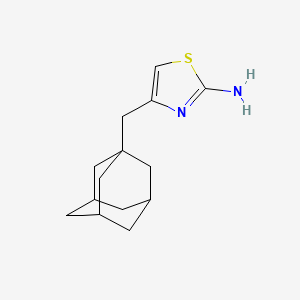
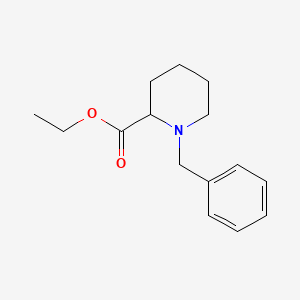
![3-methyl-N-[2,2,2-trichloro-1-(2-fluoroanilino)ethyl]benzamide](/img/structure/B1334853.png)
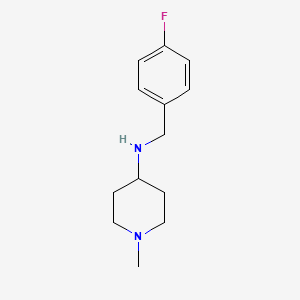
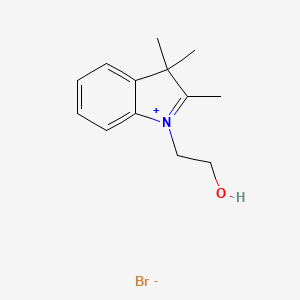
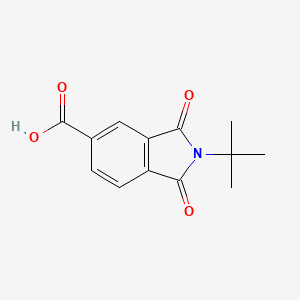
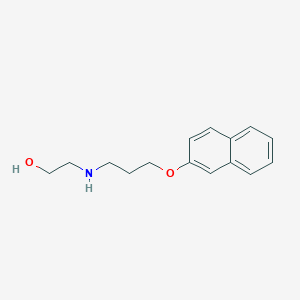
![2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B1334868.png)
![[3-Acetyl-2-(4-fluoro-phenyl)-4-hydroxy-5-oxo-2,5-dihydro-pyrrol-1-yl]-acetic acid](/img/structure/B1334872.png)
